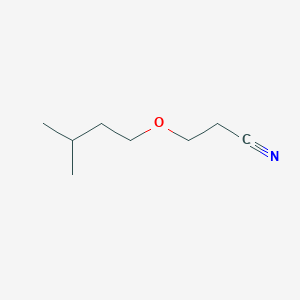

3-(3-Methylbutoxy)propanenitrile

Description

3-(3-Methylbutoxy)propanenitrile (CAS: 58936-29-1) is an aliphatic nitrile derivative characterized by a propionitrile backbone substituted with a 3-methylbutoxy group. This compound belongs to the class of alkoxypropanenitriles, which are synthesized via nucleophilic substitution reactions between acrylonitrile and alcohols. The compound’s applications are inferred from related nitriles, which are used in fragrances, coordination chemistry, and pharmaceutical intermediates.

Properties

IUPAC Name |

3-(3-methylbutoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2)4-7-10-6-3-5-9/h8H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLSXACEKBMGTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540141 | |

| Record name | 3-(3-Methylbutoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58936-29-1 | |

| Record name | 3-(3-Methylbutoxy)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58936-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methylbutoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methylbutoxy)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutoxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with 3-methyl-1-butanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using distillation or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutoxy)propanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Primary amines.

Substitution: Various substituted nitriles and other derivatives.

Scientific Research Applications

3-(3-Methylbutoxy)propanenitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Methylbutoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

3-(3-Hexenyloxy)propanenitrile (CAS: 142653-61-0)

- Structure : Contains a cis-3-hexenyloxy group instead of 3-methylbutoxy.

- Physical Properties : Colorless to pale yellow liquid; boiling point 250°C; green/violet leaf odor.

- Synthesis : Produced via cyanethylation of cis-3-hexen-1-ol with acrylonitrile.

- Applications : Used as a fragrance ingredient due to its aromatic profile .

3-((Pyridin-2-ylmethyl)amino)propanenitrile

- Structure: Substituted with a pyridine-containing amino group.

- Reactivity : Forms Ni(II) dithiocarbamate complexes with distorted square-planar geometry, indicating utility in coordination chemistry.

- Applications : Metal complexes are studied for catalytic or material science applications .

3-(Nonyloxy)propanenitrile (CAS: 5327-01-5)

- Structure: Features a longer nonyloxy chain.

- Properties: Higher molecular weight (C12H23NO) and increased hydrophobicity compared to 3-(3-methylbutoxy)propanenitrile.

- Applications : Likely used in surfactants or hydrophobic coatings .

3-[(3-Methoxyphenyl)amino]propanenitrile (CAS: 26424-07-7)

Physical and Chemical Properties

Reactivity and Stability

- Alkoxy Derivatives : Ether linkages confer stability toward hydrolysis but allow reactivity in radical or nucleophilic substitution reactions.

- Amino Derivatives: Amino groups enhance nucleophilicity, enabling participation in coordination chemistry and cyclization reactions .

- Nitrile Group : Common to all compounds; can undergo hydrolysis to carboxylic acids or reduction to amines, expanding synthetic utility .

Biological Activity

3-(3-Methylbutoxy)propanenitrile (CAS Number: 58936-29-1) is a nitrile compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a propanenitrile backbone with a 3-methylbutoxy group. Its chemical formula is , and it has a molecular weight of approximately 139.21 g/mol. The presence of the nitrile functional group suggests potential reactivity with biological macromolecules, which may underlie its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may modulate enzyme activity involved in metabolic pathways, potentially influencing processes such as detoxification and xenobiotic metabolism. The nitrile group can also participate in nucleophilic reactions, which may lead to the formation of reactive intermediates capable of altering cellular functions.

Biological Targets

Studies have identified several potential biological targets for this compound:

- Enzymatic Inhibition : The compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.

- Receptor Interaction : Preliminary data suggest that it may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cellular proliferation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies

A notable case study examined the effects of this compound on liver enzyme activity in rat models. The study found significant alterations in liver function markers, indicating potential hepatotoxicity at higher doses. This raises concerns regarding its safety profile and necessitates further toxicological evaluation .

Toxicological Profile

Despite its promising biological activity, the toxicological profile of this compound remains underexplored. Initial screenings suggest that it may exhibit mutagenic properties, particularly in high concentrations. Comprehensive toxicological assessments are essential to establish safe exposure levels and understand the implications for human health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.